molecular formula C18H23NO4S2 B2721138 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine CAS No. 1396861-13-4

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2721138
CAS No.: 1396861-13-4
M. Wt: 381.51
InChI Key: QZNOUUGJJGYOOH-UHFFFAOYSA-N
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Description

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates several privileged scaffolds known to confer significant biological activity. The furan ring is a common heterocycle in bioactive molecules and has been identified as a key component in novel inhibitors for targets like soluble ST2 (sST2) for graft-versus-host disease (GVHD) research and the SARS-CoV-2 main protease (M pro ) for antiviral studies . The piperidine moiety is a fundamental building block in pharmaceuticals and is frequently utilized in the design of protein kinase inhibitors, including those targeting CDK2 for cancer research , as well as in compounds targeting neurological receptors . The arylsulfonamide functional group (evident from the (3-methoxyphenyl)sulfonyl portion) is a classic pharmacophore found in many enzyme inhibitors and receptor ligands. The unique integration of a thioether linker connecting the furan and piperidine rings further distinguishes this compound's structure. This combination of features makes it a valuable chemical tool for researchers exploring new chemical space in the development of therapeutic agents for inflammation, oncology, and infectious diseases. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-1-(3-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-22-16-4-2-6-18(12-16)25(20,21)19-9-7-15(8-10-19)13-24-14-17-5-3-11-23-17/h2-6,11-12,15H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOUUGJJGYOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Thioether: This step involves the reaction of furan-2-ylmethanol with a thiol compound under acidic or basic conditions to form the furan-2-ylmethyl thioether.

    Sulfonylation of Piperidine: The piperidine ring is sulfonylated using a sulfonyl chloride derivative, such as 3-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethyl thioether with the sulfonylated piperidine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the sulfonyl group can lead to the formation of thiol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Thiol derivatives of the sulfonyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine exhibit significant antitumor properties. The sulfonamide group in the structure is known for enhancing the anticancer activity of various compounds. For instance, derivatives have shown promising results against several cancer cell lines, including breast and colon cancer, with IC₅₀ values suggesting effective growth inhibition .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing furan and methoxyphenyl moieties have been documented to possess antibacterial effects. Research indicates that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. The piperidine ring is often associated with neuroactive properties, and compounds bearing this structure have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityShowed significant IC₅₀ values against breast cancer cell lines, indicating strong anticancer potential.
Study BAntimicrobial EffectsDemonstrated effectiveness against multiple bacterial strains, suggesting broad-spectrum antimicrobial activity.
Study CNeuroprotectionIndicated potential neuroprotective effects in vitro, warranting further exploration in vivo.

Mechanism of Action

The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity. The furan ring might engage in π-π interactions, while the sulfonyl group could form hydrogen bonds with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonyl Derivatives

  • 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8g) Structural Similarities: Shares a piperidine core and sulfonyl group but replaces the 3-methoxyphenyl with a 4-chlorophenyl substituent. The thioether linkage is part of a 1,3,4-oxadiazole ring. Compound 8g demonstrated moderate Gram-negative antibacterial activity, suggesting the sulfonyl-piperidine scaffold’s relevance in antimicrobial design .
  • 1-[[4-(3-Methyl-2-thienyl)-4-(3-methyl-2-thienyl)]-3-butenyl]-3-piperidinecarboxylic acid

    • Structural Similarities : Piperidine core with sulfur-containing substituents (thienyl groups).
    • Functional Differences : Thienyl groups introduce aromatic sulfur atoms, which may enhance π-π stacking interactions compared to the furan-based thioether in the target compound. This derivative is associated with GABA uptake inhibition (e.g., tiagabine analogs), highlighting the pharmacological versatility of sulfur-modified piperidines .

Sulfonyl and Thioether-Containing Compounds

  • (Pentamethylphenyl)sulfonyl Derivatives Structural Similarities: Bulky sulfonyl groups improve metabolic stability. Such modifications are critical in optimizing selectivity for enzyme inhibitors .
  • Ranitidine-Related Compounds (e.g., N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) Structural Similarities: Incorporates a furan-methyl-thioether motif. Functional Differences: The nitro-ethenediamine backbone in ranitidine derivatives targets histamine H2 receptors, whereas the target compound’s piperidine-sulfonyl scaffold may prioritize different biological pathways, such as antibacterial or CNS modulation .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Core Structure Sulfonyl Group Thioether/Sulfur Group Reported Activity
Target Compound Piperidine 3-Methoxyphenyl Furan-2-ylmethyl thio Not explicitly reported
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-... Piperidine + oxadiazole 4-Chlorophenyl 2-methylphenyl-acetamoyl Antibacterial (Gram-)
1-[[4-(3-Methyl-2-thienyl)-...piperidinecarboxylic acid Piperidine N/A Thienyl substituents GABA uptake inhibition
Ranitidine-Related Compound B Nitro-ethenediamine N/A Furan-methyl-thio H2 receptor antagonism

Table 2: Impact of Substituents on Pharmacological Properties

Substituent Type Example Compound Electronic Effects Biological Implications
3-Methoxyphenyl (target) Target Compound Electron-donating (-OCH3) May enhance solubility and H-bonding
4-Chlorophenyl (8g) Compound 8g Electron-withdrawing (-Cl) Increases antibacterial potency
Thienyl groups Tiagabine analog Aromatic sulfur (π-π stacking) CNS activity (GABA modulation)

Biological Activity

The compound 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine , identified by its CAS number 1396861-13-4, is a novel piperidine derivative featuring a furan moiety and a methoxyphenyl sulfonyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of the compound is C18H23NO4S2C_{18}H_{23}NO_{4}S_{2} with a molecular weight of 381.5 g/mol. The structure includes a piperidine ring, a furan ring, and a methoxyphenyl sulfonyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including those similar to our compound of interest. For instance, compounds with similar structural features have shown promising results against both standard and clinical strains of bacteria.

A study evaluating the antibacterial effects of related compounds found that derivatives with furan and piperidine moieties exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL for the most active compounds . While specific data for this compound is currently limited, its structural similarities suggest potential efficacy in this area.

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively documented. Research indicates that modifications on the piperidine ring can enhance cytotoxicity against various cancer cell lines. For example, related compounds have been evaluated using the MTT assay against human cancer cell lines, demonstrating varying degrees of cytotoxicity .

A noteworthy finding from studies on structurally analogous compounds revealed that certain substitutions significantly increased their effectiveness against cancer cells while maintaining low toxicity towards normal cells. These results suggest that this compound may also exhibit similar anticancer properties.

Case Study 1: Antibacterial Evaluation

In a comparative study, several piperidine derivatives were synthesized and tested for their antibacterial activity. The compound exhibiting the most significant activity had an MIC of 4 µg/mL against S. epidermidis, indicating strong potential for further development .

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the piperidine ring demonstrated IC50 values ranging from 1 to 10 µM, suggesting potent anticancer activity . Although direct data for our compound are not available, these findings provide a framework for anticipated biological activity.

Research Findings Summary

Activity Type MIC/IC50 Values Reference
Antibacterial2 - 16 µg/mL
Anticancer (Cytotoxicity)1 - 10 µM

Q & A

Q. How can the synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methoxyphenyl)sulfonyl)piperidine be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) thioether linkage formation between the furan-2-ylmethyl moiety and the piperidine core, and (2) sulfonylation of the piperidine nitrogen with 3-methoxyphenylsulfonyl chloride. Optimization strategies include:

  • Step 1: Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to facilitate thioether bond formation under nitrogen atmosphere .
  • Step 2: Conduct sulfonylation in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction temperature should be maintained at 0–5°C to minimize side reactions .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity yields (>95%) .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify the presence of the furan methylthio group (δ 2.8–3.2 ppm for SCH2_2) and the sulfonyl piperidine moiety (δ 7.4–7.6 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+^+ at m/z 395.12) and fragmentation patterns to validate the sulfonyl and thioether groups .
  • HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy or HPLC .
  • Stability: Conduct accelerated degradation studies under varying conditions:
    • Thermal stability: Incubate at 40°C for 24 hours and analyze degradation by TLC .
    • Photostability: Expose to UV light (365 nm) and monitor changes via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Modify substituents: Synthesize analogs with variations in (a) the furan ring (e.g., 5-nitro or 5-methyl substitution) and (b) the sulfonyl group (e.g., 4-methoxy vs. 4-chloro substitution) .
  • Biological testing: Screen analogs in target-specific assays (e.g., cholinesterase inhibition for Alzheimer’s applications or kinase inhibition for anticancer activity) .
  • Data analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with bioactivity .

Q. What strategies can resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization: Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (e.g., ATP levels for cytotoxicity) .
  • ADME profiling: Evaluate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis or metabolic stability in liver microsomes) that may explain discrepancies between in vitro and in vivo results .
  • Target engagement assays: Use techniques like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to proposed targets (e.g., BACE-1 for amyloid-beta inhibition) .

Q. What computational methods are suitable for predicting the compound’s molecular targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB entries for cholinesterases or chemokine receptors) .
  • Pharmacophore modeling: Generate 3D pharmacophores based on known piperidine derivatives (e.g., donepezil) to identify shared binding features .
  • Machine learning: Train models on datasets like ChEMBL to predict off-target interactions (e.g., CYP450 enzymes) .

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